Diethyl (diphenylcarbamothioyl)propanedioate
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Overview
Description
Diethyl (diphenylcarbamothioyl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by diphenylcarbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (diphenylcarbamothioyl)propanedioate typically involves the reaction of diethyl malonate with diphenylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (diphenylcarbamothioyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylcarbamothioyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (diphenylcarbamothioyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of diethyl (diphenylcarbamothioyl)propanedioate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diphenylcarbamothioyl chloride: A reagent used in the synthesis of diethyl (diphenylcarbamothioyl)propanedioate.
Diethyl (diphenylcarbamoyl)propanedioate: A structurally similar compound with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
This compound is unique due to the presence of the diphenylcarbamothioyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and potential efficacy.
Properties
CAS No. |
875876-94-1 |
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Molecular Formula |
C20H21NO4S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
diethyl 2-(diphenylcarbamothioyl)propanedioate |
InChI |
InChI=1S/C20H21NO4S/c1-3-24-19(22)17(20(23)25-4-2)18(26)21(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
GSMZVAGQRVMBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=S)N(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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